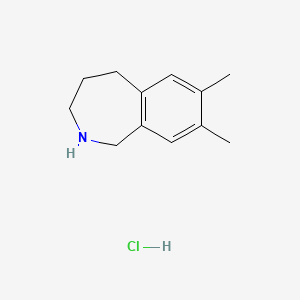

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzazepine, a seven-membered heterocyclic compound with two nitrogen atoms . Benzazepine derivatives are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzazepine derivatives are often synthesized through reactions involving quaternary salt rearrangements .Scientific Research Applications

Dopaminergic and Neurochemical Studies

- Research has demonstrated the potential of 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride derivatives as strong dopamine (DA) and norepinephrine (NE) uptake inhibitors. This has implications in the study of neurochemical pathways and potentially in the treatment of neurological disorders. (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).

- Certain derivatives have shown dopaminergic activity, suggesting their use in understanding and potentially treating conditions related to dopamine receptors, such as Parkinson's disease. (Pfeiffer, Wilson, Weinstock, Kuo, Chambers, Holden, Hahn, Wardell, Tobia, Setler, & Sarau, 1982).

Molecular Synthesis and Structural Analysis

- Studies have focused on the enantioselective synthesis of metabolites related to this compound, which is crucial for understanding its pharmacological properties. (Matsubara, Kitano, Otsubo, Kawano, Ohtani, Bando, Kido, Uchida, & Tabusa, 2000).

- X-ray diffraction data of certain derivatives have been obtained, providing valuable insights into their crystal structures. (Macías, Henao, Acosta, & Palma, 2011).

Potential Therapeutic Applications

- The compound's derivatives have been explored for their potential antiparasitic activity, particularly in the treatment of diseases like Chagas disease and leishmaniasis. (Macías, Acosta, Sanabria, Palma, Roussel, Gauthier, & Suescun, 2016).

- Certain analogs have been developed as novel dopamine D1 receptor antagonists, which could play a significant role in elucidating dopamine receptor subtypes' roles in pharmacology and toxicology. (Shah, Izenwasser, Geter-Douglass, Witkin, & Newman, 1995).

properties

IUPAC Name |

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-6-11-4-3-5-13-8-12(11)7-10(9)2;/h6-7,13H,3-5,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTBKLHXUDLKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCCC2)C=C1C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)

![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)